![molecular formula C12H16FNO B2468632 3-{[(4-Fluorophenyl)methoxy]methyl}pyrrolidine CAS No. 933716-70-2](/img/structure/B2468632.png)
3-{[(4-Fluorophenyl)methoxy]methyl}pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-{[(4-Fluorophenyl)methoxy]methyl}pyrrolidine” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is a common scaffold in medicinal chemistry, used to create compounds for treating human diseases . This specific compound also contains a 4-fluorophenyl group and a methoxy group attached to the pyrrolidine ring .
Synthesis Analysis
The synthesis of pyrrolidine derivatives often involves either the construction of the ring from different cyclic or acyclic precursors or the functionalization of preformed pyrrolidine rings . Specific synthesis methods for “3-{[(4-Fluorophenyl)methoxy]methyl}pyrrolidine” were not found in the available literature.Molecular Structure Analysis
The molecular structure of “3-{[(4-Fluorophenyl)methoxy]methyl}pyrrolidine” is characterized by the presence of a pyrrolidine ring, a 4-fluorophenyl group, and a methoxy group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .Chemical Reactions Analysis
While specific chemical reactions involving “3-{[(4-Fluorophenyl)methoxy]methyl}pyrrolidine” were not found in the available literature, pyrrolidine derivatives in general are known to undergo a variety of chemical reactions . These can include reactions related to the functionalization of the pyrrolidine ring .Aplicaciones Científicas De Investigación
Pharmaceutical Development
3-{[(4-Fluorophenyl)methoxy]methyl}pyrrolidine is a valuable scaffold in drug discovery due to its ability to interact with various biological targets. Its structure allows for modifications that can enhance binding affinity and selectivity towards specific receptors or enzymes. This compound has been explored in the development of drugs for treating neurological disorders, cardiovascular diseases, and metabolic conditions .
Neuropharmacology
In neuropharmacology, 3-{[(4-Fluorophenyl)methoxy]methyl}pyrrolidine derivatives have shown potential as modulators of neurotransmitter systems. These compounds can influence the activity of neurotransmitters such as dopamine, serotonin, and norepinephrine, making them candidates for treating psychiatric disorders like depression, anxiety, and schizophrenia .
Cancer Research
The unique chemical properties of 3-{[(4-Fluorophenyl)methoxy]methyl}pyrrolidine make it a promising candidate in cancer research. It can be used to design molecules that inhibit specific cancer-related enzymes or pathways. For instance, derivatives of this compound have been investigated for their ability to inhibit kinases involved in tumor growth and metastasis .
Antimicrobial Agents
Research has also focused on the antimicrobial properties of 3-{[(4-Fluorophenyl)methoxy]methyl}pyrrolidine. Its derivatives have been tested against various bacterial and fungal pathogens, showing potential as new antibiotics or antifungal agents. These compounds can disrupt microbial cell walls or inhibit essential enzymes, leading to the death of the pathogens .
Chemical Biology
In chemical biology, 3-{[(4-Fluorophenyl)methoxy]methyl}pyrrolidine is used as a tool to study biological processes. Its derivatives can be tagged with fluorescent markers or other probes to visualize and track molecular interactions within cells. This application is crucial for understanding cellular mechanisms and identifying potential therapeutic targets .
Material Science
Beyond biological applications, 3-{[(4-Fluorophenyl)methoxy]methyl}pyrrolidine has been explored in material science. Its unique structure allows it to be incorporated into polymers and other materials to enhance their properties. For example, it can be used to create materials with improved thermal stability, mechanical strength, or electrical conductivity .
These applications highlight the versatility and importance of 3-{[(4-Fluorophenyl)methoxy]methyl}pyrrolidine in various fields of scientific research. If you have any specific questions or need further details on any of these applications, feel free to ask!
Pyrrolidine in Drug Discovery 3-{[(4-fluorophenyl)methoxy]methyl}pyrrolidine Recent insights about pyrrolidine core skeletons in pharmacology
Direcciones Futuras
The future directions for research on “3-{[(4-Fluorophenyl)methoxy]methyl}pyrrolidine” and similar compounds likely involve further exploration of their potential medicinal uses . The pyrrolidine ring is a versatile scaffold in drug discovery, and continued research may lead to the development of new compounds with different biological profiles .
Mecanismo De Acción
Target of Action
The primary targets of 3-{[(4-Fluorophenyl)methoxy]methyl}pyrrolidine are currently unknown. This compound is a derivative of the pyrrolidine ring, which is a common scaffold in medicinal chemistry
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Pyrrolidine derivatives typically interact with their targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces . The fluorophenyl group may also participate in halogen bonding with the target.
Biochemical Pathways
Pyrrolidine derivatives have been found to modulate a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
The presence of the fluorophenyl group may enhance the compound’s lipophilicity, potentially improving its absorption and distribution . The methoxy group may also influence the compound’s metabolic stability.
Result of Action
Pyrrolidine derivatives can have diverse effects depending on their specific targets and mode of action .
Action Environment
The action of 3-{[(4-Fluorophenyl)methoxy]methyl}pyrrolidine may be influenced by various environmental factors. For instance, the pH of the environment could affect the compound’s ionization state and, consequently, its interaction with targets. Additionally, the presence of other molecules could impact the compound’s bioavailability and efficacy .
Propiedades
IUPAC Name |
3-[(4-fluorophenyl)methoxymethyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c13-12-3-1-10(2-4-12)8-15-9-11-5-6-14-7-11/h1-4,11,14H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHYKONAQLKVWGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1COCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(4-Fluorophenyl)methoxy]methyl}pyrrolidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2468549.png)
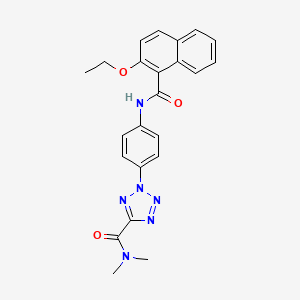
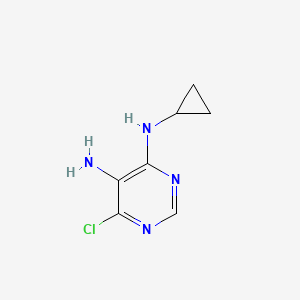
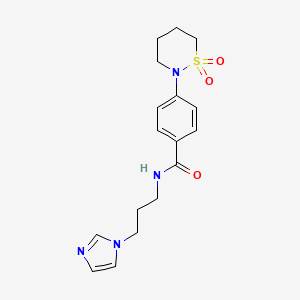

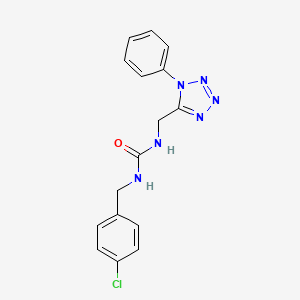
![2-(2,4-Dichlorophenoxy)-1-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]ethanone](/img/structure/B2468559.png)
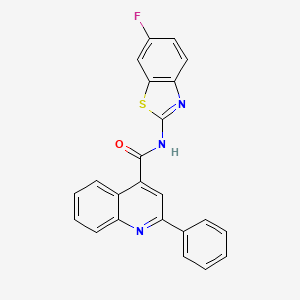
![8,11-dimethoxy-13-(4-nitrobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine](/img/structure/B2468564.png)
![2-[(8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B2468566.png)

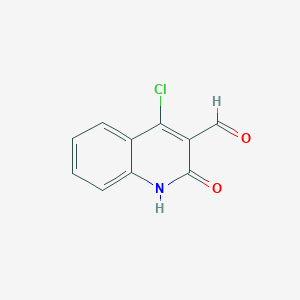
![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine](/img/structure/B2468571.png)
